Cas no 198470-63-2 (Boc-O-benzyl-D-tyrosinol)

Boc-O-benzyl-D-tyrosinol structure
Boc-O-benzyl-D-tyrosinol structure
Product name:Boc-O-benzyl-D-tyrosinol
CAS No:198470-63-2
MF:C21H27NO4
Molecular Weight:357.44338
MDL:MFCD00235957
CID:876839
PubChem ID:51340401

Boc-O-benzyl-D-tyrosinol 化学的及び物理的性質

名前と識別子

    • Carbamic acid, [(1R)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester
    • 2-Methyl-2-propanyl {(2R)-1-[4-(benzyloxy)phenyl]-3-hydroxy-2-pro panyl}carbamate
    • Boc-d-tyr(bzl)-ol
    • BOC-O-BENZYL-D-TYROSINOL
    • BOC-D-TYROSINOL(BZL)
    • N-ALPHA-T-BOC-O-BENZYL-D-TYROSINOL
    • N-T-BUTOXYCARBONYL-O-BENZYL-D-TYROSINOL
    • N-alpha-t-Butyloxycarbonyl-O-benzyl-D-tyrosinol
    • BOC-(R)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL
    • (R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
    • TERT-BUTYL N-[(2R)-1-[4-(BENZYLOXY)PHENYL]-3-HYDROXYPROPAN-2-YL]CARBAMATE
    • tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
    • CS-0336585
    • Tert-butyl (R)-(1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
    • 198470-63-2
    • SCHEMBL5410539
    • (R)-tert-Butyl(1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
    • G84123
    • MFCD00235957
    • AKOS024463259
    • Carbamic acid, [(1R)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Boc-O-benzyl-D-tyrosinol≥ 98% (HPLC)
    • Boc-O-benzyl-D-tyrosinol
    • MDL: MFCD00235957
    • インチ: InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m1/s1
    • InChIKey: FOMAWYQEBPYJJU-GOSISDBHSA-N
    • SMILES: CC(C)(OC(N[C@@H](CO)CC1=CC=C(OCC2=CC=CC=C2)C=C1)=O)C

計算された属性

  • 精确分子量: 357.19400
  • 同位素质量: 357.19400834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 10
  • 複雑さ: 407
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 67.8Ų

じっけんとくせい

  • PSA: 71.28000
  • LogP: 3.89810

Boc-O-benzyl-D-tyrosinol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B284965-500mg
Boc-O-benzyl-D-tyrosinol
198470-63-2
500mg
$ 280.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-479070A-5 g
Boc-O-benzyl-D-tyrosinol,
198470-63-2
5g
¥3,512.00 2023-07-11
eNovation Chemicals LLC
Y1260927-1g
Carbamic acid, [(1R)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
198470-63-2 98% (HPLC)
1g
$265 2024-06-07
abcr
AB258846-5g
N-alpha-t-Butyloxycarbonyl-O-benzyl-D-tyrosinol; .
198470-63-2
5g
€990.00 2025-02-20
Ambeed
A602469-100mg
(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
198470-63-2 95%
100mg
$37.0 2025-03-05
A2B Chem LLC
AB08054-5g
Boc-d-tyr(bzl)-ol
198470-63-2 ≥ 98% (HPLC)
5g
$435.00 2024-04-20
1PlusChem
1P002BZQ-25g
Carbamic acid, [(1R)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
198470-63-2 ≥ 98% (HPLC)
25g
$1609.00 2025-02-19
Crysdot LLC
CD12099127-10g
(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
198470-63-2 95+%
10g
$555 2024-07-24
TRC
B284965-2000mg
Boc-O-benzyl-D-tyrosinol
198470-63-2
2g
$ 735.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-479070-1g
Boc-O-benzyl-D-tyrosinol,
198470-63-2
1g
¥820.00 2023-09-05

Boc-O-benzyl-D-tyrosinol 合成方法

Boc-O-benzyl-D-tyrosinol 関連文献

Boc-O-benzyl-D-tyrosinolに関する追加情報

Boc-O-Benzyl-D-Tyrosinol (CAS 198470-63-2): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research

Boc-O-Benzyl-D-Tyrosinol, with the Chemical Abstracts Service (CAS) registry number CAS 198470-63-2, is a structurally complex organic compound of significant interest in medicinal chemistry and synthetic biology. This compound represents a protected derivative of D-tyrosine, a non-proteinogenic amino acid, featuring an N-Boc (tert-butyloxycarbonyl) protecting group and a benzyl ether substituent on the hydroxyl moiety of the tyrosine side chain. The combination of these protecting groups enables precise control over reactivity during multistep synthesis, making it a critical intermediate in the design of bioactive molecules.

The synthesis of Boc-O-Benzyl-D-Tyrosinol typically involves the protection of D-tyrosine using standard protocols such as N-Bocylation followed by benzoylation of the phenolic hydroxyl group. Recent advancements in asymmetric synthesis methodologies have enhanced the scalability and stereoselectivity of its production, as highlighted in studies published in Chemical Communications (2023). Researchers have demonstrated that optimizing reaction conditions—such as solvent choice and catalyst systems—can improve yields while minimizing byproduct formation, which is crucial for large-scale pharmaceutical applications.

In pharmacological research, this compound serves as a versatile precursor for developing tyrosine-based therapeutics. For instance, its deprotection under controlled conditions yields free D-tyrosine derivatives that exhibit neuroprotective properties in preclinical models of Parkinson’s disease. A groundbreaking study in Nature Chemical Biology (2024) revealed that analogs derived from CAS 198470-63-2 can modulate dopamine receptor signaling pathways without inducing off-target effects observed in conventional treatments. This underscores its potential role in next-generation neurodegenerative disease therapies.

The unique structure of Boc-O-Benzyl-D-Tyrosinol also facilitates its use in peptide conjugation strategies. Researchers at MIT recently reported its application as an intermediate in constructing bioconjugates targeting cancer cells (ACS Nano, 2023). By linking tyrosine-derived moieties to antibody fragments via site-specific click chemistry, these conjugates demonstrated enhanced tumor specificity compared to traditional antibody-drug conjugates. The benzyl group’s photolabile properties enable spatial control over drug release upon irradiation with visible light—a feature leveraged in localized cancer treatment approaches.

In analytical chemistry contexts, this compound has become a benchmark for evaluating chiral separation techniques due to its rigid structure and distinct optical properties. High-resolution mass spectrometry studies published in Analytical Chemistry (2024) utilized isotopically labeled variants of CAS 198470-63-2 to refine quantitative methods for trace analysis in biological matrices. These advancements are particularly relevant for pharmacokinetic studies requiring precise quantification across different metabolic phases.

Ongoing investigations explore the role of this compound’s benzene ring substituents in modulating redox activity. A collaborative study between ETH Zurich and Pfizer (Journal of Medicinal Chemistry, 2023) revealed that introducing electron-withdrawing groups at specific positions enhances radical scavenging capacity—a property being exploited to design antioxidants for mitochondrial dysfunction therapies. Computational docking simulations further suggest that such modifications could optimize binding affinity to key cellular targets like DJ-1 protein.

The academic community continues to uncover novel applications through combinatorial synthesis approaches involving this compound’s modular building blocks. Recent work presented at the ACS National Meeting (April 2024) demonstrated that iterative coupling with heterocyclic cores generates bioactive scaffolds exhibiting dual kinase inhibition and anti-inflammatory activity. Such discoveries highlight how foundational research on intermediates like Boc-O-Benzyl-D-Tyrosinol drives innovation across diverse therapeutic areas.

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